molecular formula C10H13NO3 B554733 O-Methyl-D-tyrosine CAS No. 39878-65-4

O-Methyl-D-tyrosine

Cat. No. B554733
CAS RN: 39878-65-4
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-SECBINFHSA-N
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Description

O-Methyl-D-tyrosine is a derivative of tyrosine . It is a chemical substance with the molecular formula C10H13NO3 . The structure contains a derivative in which the hydroxyl group on the tyrosine molecule is replaced by a methyl group .


Molecular Structure Analysis

The molecular structure of O-Methyl-D-tyrosine consists of a tyrosine molecule where the hydroxyl group is replaced by a methyl group . The molecular weight is 195.22 .


Physical And Chemical Properties Analysis

O-Methyl-D-tyrosine is a solid substance . It has a molecular weight of 195.22 . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

  • Peptide Synthesis

    • Summary of Application : “O-Methyl-D-tyrosine” is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.
  • Inhibitor of Proliferation in Bladder Smooth Muscle Cells

    • Summary of Application : A derivative of “O-Methyl-D-tyrosine”, oxybutynin chloride, has been found to inhibit proliferation and suppress gene expression in bladder smooth muscle cells .
  • Chemical Intermediate

    • Summary of Application : “O-Methyl-L-tyrosine” is used as a fine chemical intermediate . Chemical intermediates are compounds that are used in the production of other chemicals.
  • Inhibitor of Autophosphorylation in Insulin Receptor, Epidermal Growth Factor Receptor, and pp60v-src Kinases

    • Summary of Application : Nonphosphorylatable substrate analogs of “O-Methyl-D-tyrosine” selectively block autophosphorylation and activation of the insulin receptor, epidermal growth factor receptor, and pp60v-src kinases .
  • Genetic Code Expansion

    • Summary of Application : “O-Methyl-D-tyrosine” has been used in the development of a second orthogonal tRNA/synthetase pair for use in yeast based on the Escherichia coli tRNALeu/leucyl tRNA-synthetase pair .
    • Results or Outcomes : The results of these studies have shown that this can be used to expand the genetic code, which could have potential applications in synthetic biology .
  • Synthesis of Oxybutynin Chloride

    • Summary of Application : D-Tyrosine methyl ester hydrochloride, a derivative of “O-Methyl-D-tyrosine”, is an intermediate in the synthesis of oxybutynin chloride .
    • Results or Outcomes : The result of this process is the creation of oxybutynin chloride, which has been found to inhibit proliferation and suppress gene expression in bladder smooth muscle cells .

Safety And Hazards

O-Methyl-D-tyrosine is for research use only and not for medicinal or household use . In case of contact, rinse thoroughly with water and remove contaminated clothing. If inhaled, move to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315511
Record name O-Methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyl-D-tyrosine

CAS RN

39878-65-4
Record name O-Methyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
N Izumiya, A Nagamatsu - Bulletin of the Chemical Society of Japan, 1952 - journal.csj.jp
The synthesis of L-surinamine was carried out by Fischer and Lipschitz (1) from L-tyrosine throughp-toluenesulfonyl derivatives. Recently, Corti (2) treated L-tyrosine with dimethyl …
Number of citations: 57 www.journal.csj.jp
S Jegham, BC Das - Tetrahedron letters, 1988 - Elsevier
… O-Methyl D-tyrosine methyl ester (z), readily obtained as its hydrochloride from D-tyrosine,' was treated with di-tert-butyl dicarbonate thereby protecting the amino group. Reduction of …
Number of citations: 30 www.sciencedirect.com
RP RIVERS, J Lerman - Journal of Endocrinology, 1946 - joe.bioscientifica.com
… a good yield of O-methyl-d-tyrosine, but at this stage of the synthesis, some racemiza¬ … It was not found possible to obtain O-methyl-d-tyrosine with as high a rotation as the O-methyl-Z-…
Number of citations: 52 joe.bioscientifica.com
J Howl, X Wang, CJ Kirk… - European journal of …, 1993 - Wiley Online Library
… One such peptide, (PhAcAVP; [l-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9… For this purpose, we synthesized the ligand [ 1 -phenylacetyl, 2-O-methyl-D-tyrosine, 8-…
Number of citations: 44 febs.onlinelibrary.wiley.com
GW Moersch, MC Rebstock, EL Wittle… - Journal of Medicinal …, 1979 - ACS Publications
… Since this procedure is an efficient and novel route to the previously known O-methyl-D-tyrosine,27 it is described here. Ultraviolet Absorption Assay. A Cary Model 11 spectro- …
Number of citations: 22 pubs.acs.org
W Seufert, ZQ Beck, DH Sherman - 2007 - deepblue.lib.umich.edu
… [6] Most natural cryptophycins consist of four hydroxy or amino acids (units A–D, respectively): δhydroxy phenyloctenoic acid, 3-chloro-O-methyl-d-tyrosine, (R)-α-methyl-β-alanine (or β-…
Number of citations: 0 deepblue.lib.umich.edu
M Manning, A Olma, WA Klis… - Journal of Medicinal …, 1982 - ACS Publications
… of all the D-Tyr(alkyl) residues in the L-Arg series (analogues 5-8, Table II) effected virtually no change in antivasopressor potencies, the exception being the Omethyl-D-tyrosine …
Number of citations: 116 pubs.acs.org
E Sermasi, J Howl, M Wheatley, JH Coote - Experimental brain research, 1998 - Springer
… simultaneously visualised in the Fluorogold-labelled slices of spinal cord using a recently developed biotinylated vasopressin receptor antagonist [1-phenylacetyl,2-O-methyl-D-tyrosine,…
Number of citations: 21 link.springer.com
JM Stewart, RJ Vavrek - Kinins IV: Part A Proceedings of the Fourth …, 1986 - Springer
The substitution of D-phenylalanine for proline at position 7 of bradykinin (BK) converts BK into a specific antagonist. Additional modifications of the nonapeptide structure, especially the …
Number of citations: 46 link.springer.com
Y Shimohigashi, S Lee, N Izumiya - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… Izumiya and Nagamatsu prepared D-tyrosine from O-methyl-Dtyrosine (O-Me-D-Tyr) by refluxing in 48%, hydrobromic acid."? Hirota et al. also isolated D-tyrosine together with O-Me-D-…
Number of citations: 51 www.journal.csj.jp

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